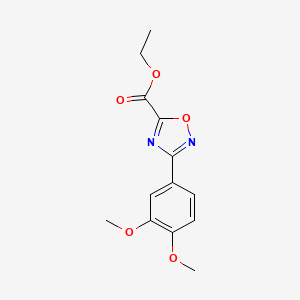

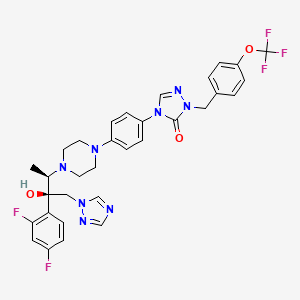

![molecular formula C15H16O6 B1225054 (1R,3R,5S,8S,9S,12R,13R,14R)-1-Hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1225054.png)

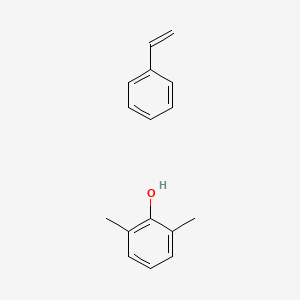

(1R,3R,5S,8S,9S,12R,13R,14R)-1-Hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Picrotoxinin is a naturally occurring compound found in the seeds of the Anamirta cocculus plant, native to Southeast Asia and India . It is a sesquiterpene lactone and is known for its potent effects on the central nervous system. Picrotoxinin is one of the two components of picrotoxin, the other being picrotin . Picrotoxinin is the more active component and is primarily responsible for the biological effects of picrotoxin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Picrotoxinin can be synthesized through several methods. One notable synthesis involves the use of carvone as a stereochemical template . The synthesis includes a Claisen rearrangement to introduce a quaternary center, an organoselenium-mediated reduction of an epoxy ketone, and a stereospecific construction of a glycidic ester . Another method involves the quick formation of the polycyclic core, followed by the manipulation of oxidation states of key carbon atoms .

Industrial Production Methods: Industrial production of picrotoxinin is not common due to its complex structure and the availability of natural sources. advancements in synthetic chemistry may pave the way for more efficient industrial production methods in the future .

Chemical Reactions Analysis

Types of Reactions: Picrotoxinin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions:

Hydrolysis: Picrotoxinin hydrolyzes quickly into picrotoxic acid in weakly alkaline media.

Oxidation and Reduction:

Major Products Formed: The major product formed from the hydrolysis of picrotoxinin is picrotoxic acid .

Scientific Research Applications

Picrotoxinin is extensively used in scientific research due to its potent effects on the central nervous system . It is a noncompetitive antagonist at gamma-aminobutyric acid type-A receptors, making it a valuable tool for studying GABAergic signaling . Picrotoxinin is also used as a central nervous system stimulant and an antidote in poisoning by central nervous system depressants, especially barbiturates . Additionally, it has applications in studying the pharmacodynamics and toxicokinetics of convulsants .

Mechanism of Action

Picrotoxinin exerts its effects by antagonizing the gamma-aminobutyric acid type-A receptor channel . This receptor is a ligand-gated ion channel that primarily allows the passage of chloride ions across the cell membrane . By preventing chloride ion permeability, picrotoxinin inhibits the inhibitory influence on the target neuron, leading to increased neuronal excitability . Picrotoxinin also antagonizes gamma-aminobutyric acid type-C receptors, although the physiological significance of this action is not well understood .

Comparison with Similar Compounds

Tetramethylenedisulfotetramine (TETS): Both picrotoxinin and TETS inhibit gamma-aminobutyric acid type-A receptors with similar potency.

Picrotin: Picrotin is the other component of picrotoxin and is less active compared to picrotoxinin.

Uniqueness: Picrotoxinin’s unique structure and potent effects on the central nervous system make it a valuable compound for scientific research. Its ability to selectively block gamma-aminobutyric acid type-A receptors distinguishes it from other convulsants and central nervous system stimulants .

Properties

Molecular Formula |

C15H16O6 |

|---|---|

Molecular Weight |

292.28 g/mol |

IUPAC Name |

(1R,3R,5S,8S,9S,12R,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione |

InChI |

InChI=1S/C15H16O6/c1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h6-10,18H,1,4H2,2-3H3/t6-,7+,8+,9+,10-,13-,14-,15+/m1/s1 |

InChI Key |

PIMZUZSSNYHVCU-SEATVLRCSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1[C@H]2[C@@H]3[C@@]4([C@]([C@@H]1C(=O)O2)(C[C@@H]5[C@]4(O5)C(=O)O3)O)C |

Canonical SMILES |

CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C |

Pictograms |

Acute Toxic |

Synonyms |

picrotoxinin picrotoxinine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

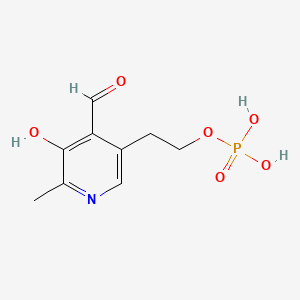

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hydroxyoxolan-2-yl]methyl [(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B1224980.png)

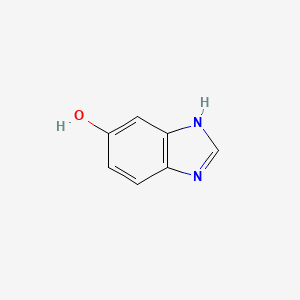

![2-{[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-4-(PROPAN-2-YL)PHENOL](/img/structure/B1224989.png)

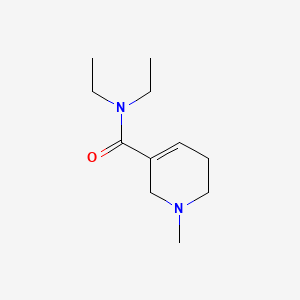

![3-[[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(2-furanylmethyl)propanamide](/img/structure/B1224990.png)

![5-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B1224993.png)

![6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B1224994.png)